(±)‐6‐Chloro‐7,8‐dihydroxy‐3‐allyl‐1‐phenyl‐2,3,4,5‐tetrahydro‐1H‐3‐benzazepine hydrobromide, commonly known as SKF-82958, is a synthetic benzazepine derivative. [] It serves as a potent and selective dopamine D1 receptor agonist, demonstrating a high affinity for these receptors. [, ] Researchers extensively utilize SKF-82958 in various scientific disciplines, including pharmacology, neuroscience, and biochemistry, to investigate the role of dopamine D1 receptors in a wide range of physiological processes and their implications in neurological and psychiatric disorders. [, , , , , , , , , , , ]
Molecular Structure Analysis
SKF-82958 helps investigate the cellular and molecular mechanisms underlying D1 receptor signaling and its downstream effects in neurons. [, , ]
Studies use SKF-82958 to explore D1 receptor modulation of synaptic plasticity, neuronal excitability, and gene expression in various brain regions. [, , ]
Cerebrovascular Research:
Notably, SKF-82958 contributed to the first demonstration of both stimulatory (D1) and inhibitory (D2) dopamine receptors linked to adenylyl cyclase in human cerebromicrovascular endothelium. [] This finding supports the existence of a central dopaminergic mechanism regulating cerebral blood flow. []
Mechanism of Action
SKF-82958 exerts its effects primarily by binding to and activating dopamine D1 receptors. [, ] These receptors, belonging to the G protein-coupled receptor superfamily, are coupled to the Gs protein, which activates adenylyl cyclase upon agonist binding. [] Activation of adenylyl cyclase leads to the production of cyclic AMP (cAMP), a crucial second messenger involved in regulating various cellular processes. [, ] By increasing cAMP levels, SKF-82958 can modulate neuronal excitability, gene expression, and synaptic plasticity, ultimately influencing diverse physiological functions and behaviors. [, , , ]
Dopamine D1 Receptor Pharmacology:
Researchers utilize SKF-82958 extensively to investigate the pharmacological properties of dopamine D1 receptors. [] This includes characterizing receptor binding affinities, signal transduction pathways, and functional responses to D1 receptor activation. [, , , , ]
Studies employ SKF-82958 to differentiate between D1 and D2 receptor-mediated effects, contributing to understanding the distinct roles of these receptor subtypes in dopaminergic neurotransmission. [, , , ]
Behavioral Neuroscience:
SKF-82958 plays a crucial role in studying dopamine D1 receptor involvement in various behaviors, including locomotion, motor control, reward, and learning. [, , , , , ]
Researchers use SKF-82958 in animal models of neurological and psychiatric disorders to assess the therapeutic potential of D1 receptor agonists for conditions like Parkinson's disease, addiction, and schizophrenia. [, , , , , ]
Future Directions
Development of Novel Therapeutics: Continued research with SKF-82958 can inform the development of more selective and effective D1 receptor agonists for treating neurological and psychiatric disorders. [, , ] Future studies should focus on optimizing drug delivery, pharmacokinetic properties, and minimizing potential side effects.
Understanding D1 Receptor Heteromerization: Further research is needed to fully characterize D1 receptor heteromerization with other receptors like D2 and EP1. [, ] These interactions may significantly influence receptor signaling and trafficking, presenting potential therapeutic targets for various conditions.
Investigating Sex Differences: Given the observed sex differences in response to SKF-82958, future research should prioritize studying both sexes to understand how hormonal and other factors might influence D1 receptor function and drug response. [, ]
Related Compounds
SKF-38393
Compound Description: (±)-2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine hydrochloride, also known as SKF-38393, is a dopamine D1 receptor agonist, although it is considered a partial agonist compared to SKF-82958 []. While SKF-82958 exhibits a full agonist profile in stimulating adenylate cyclase, SKF-38393 displays only partial efficacy in this regard []. This difference in intrinsic activity has significant implications for their respective behavioral effects. In intact rats, SKF-38393 fails to elicit the same degree of striatonigral gene expression observed with SKF-82958, suggesting that full D1 receptor stimulation may be required for this particular effect [].
Relevance: SKF-38393 shares a similar chemical structure with SKF-82958, differing primarily in the substituent at the nitrogen atom in the benzazepine ring [, ]. This subtle structural difference contributes to their distinct pharmacological profiles, highlighting the importance of even minor chemical modifications in influencing receptor selectivity and intrinsic activity.
A-77636
Compound Description: (1R, 3S)3-(1′-adamantyl)-1-aminomethyl-3,4-dihydro-5,6- dihydroxy-1H-2-benzopyran hydrochloride, also known as A-77636, is a full dopamine D1 receptor agonist. It stands out for its long duration of action, exceeding 20 hours []. While highly effective in alleviating parkinsonian symptoms, its prolonged duration of action leads to the development of behavioral tolerance [].
Relevance: Despite belonging to a distinct chemical class compared to SKF-82958, A-77636 is grouped alongside SKF-82958 due to their shared target and similar functional effects [, , ]. Both compounds act as full D1 receptor agonists, demonstrating the potential for diverse chemical structures to elicit similar pharmacological actions at a specific receptor subtype.
Compound Description: This compound, also known as SKF 77434, is a partial dopamine D1 receptor agonist. It exhibits a weaker efficacy compared to full agonists like SKF-82958 [, , ]. It has been investigated for its potential to modify cocaine self-administration but was found to be ineffective at maintaining self-administration behavior when substituted for cocaine [].
Relevance: SKF-77434 is structurally related to SKF-82958, belonging to the same benzazepine class of compounds [, , ]. The structural differences likely contribute to their distinct pharmacological activities, with SKF-77434 acting as a partial agonist at D1 receptors, whereas SKF-82958 exhibits full agonist properties.
6-Bromo-APB
Compound Description: Specifically, the R-enantiomer of 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-[1H]-3-benzazepine (6-Br-APB) is recognized as a selective D1 receptor agonist []. This enantioselectivity highlights the crucial role of stereochemistry in determining the pharmacological activity of these compounds, where even minor variations in spatial arrangement can profoundly influence receptor binding and subsequent effects.
Relevance: 6-Bromo-APB is structurally similar to SKF-82958, both belonging to the benzazepine class of D1 receptor agonists []. The existence of enantiomers, with the R-enantiomer showing selectivity for D1 receptors, emphasizes the importance of stereochemical considerations in drug design and development, particularly when targeting specific receptor subtypes within the dopaminergic system.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CMPD101 is an inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3 (IC50s = 18 and 5.4 nM, respectively). It is selective for GRK2 and GRK3 over GRK1, GRK5, GRK6, and GRK7 (IC50s = 3,100, 2,300, >30,000, and 25,000 nM, respectively), as well as Rho-associated kinase 2 (ROCK2) and PKCα (IC50s = 1,400 and 8,100 nM, respectively). CMPD101 induces cAMP accumulation in HEK293 cells expressing human β2-adrenergic receptors (EC50 = 10 µM). In isolated human prostate strips, CMPD101 (50 µM) inhibits contractions induced by electrical field stimulation, norepinephrine, phenylephrine, endothelin-1, and U-46619.2 Novel potent inhibitor of the GRK2-dependent bovine tubulin oxidation CMPD101 is a novel, potent and selective G-protein coupled receptor kinase 2 and 3 (GRK2/GRK3) inhibitor (IC50 values are 35 and 32 nM at GRK2 and GRK3 respectively). CMPD101 exhibits selectivity for GRK2/3 over GRK1/5 and reduces DAMGO-induced desensitization and internalization of μ-opioid receptors. CMPD101 has been shown to potentiate phosphatidylinositol 4,5-bisphosphate (PIP2) depletion and slow agonist-induced desensitization of protease-activated receptor 2 (PAR2).
Cmpd-A is a time-dependent CENP-E inhibitor with potent antitumor activity. Cmpd-A inhibits the ATPase activity of the CENP-E motor domain, acting as a time-dependent inhibitor with an ATP-competitive-like behavior. Cmpd-A causes chromosome misalignment on the metaphase plate, leading to prolonged mitotic arrest. Treatment with Cmpd-A induces antiproliferation in multiple cancer cell lines.
Cmpd-15PA is an allosteric modulator of the β2 adrenergic receptor (β2AR), binding to a pocket formed primarily by the cytoplasmic ends of transmembrane segments 1, 2, 6 and 7 as well as intracellular loop 1 and helix 8.
CM-TPMF is a subtype-selective activator of K(Ca)2.1. The K(Ca)2.1 selectivity of (-)-CM-TPMF depends critically on Ser293 as revealed by loss- and gain-of-function mutations.
CMS-121 is a quinolone derivative and an orally active acetyl-CoA carboxylase 1 (ACC1) inhibitor. CMS-121 protects HT22 cells against ischemia and oxidative damage. CMS-121 has strong neuroprotective, anti-inflammatory, antioxidative and renoprotective activities.